2-(Dimethylamino)acetohydrazide

Description

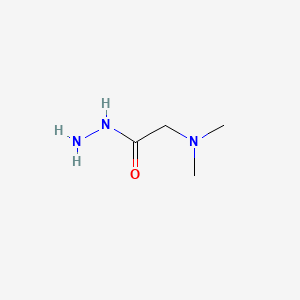

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O/c1-7(2)3-4(8)6-5/h3,5H2,1-2H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALNXMAZDJRTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275704 | |

| Record name | 2-(Dimethylamino)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-85-6 | |

| Record name | 2-(Dimethylamino)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Research Applications of 2-(Dimethylamino)acetohydrazide: A Versatile Scaffold in Modern Drug Discovery

Foundational Understanding of 2-(Dimethylamino)acetohydrazide

This compound, with the chemical formula C4H11N3O, is a hydrazide derivative of N,N-dimethylglycine.[1] Its structure is characterized by a terminal hydrazide moiety (-CONHNH2) and a dimethylamino group (-N(CH3)2). This unique combination of functional groups imparts desirable physicochemical properties, making it a valuable starting material in organic synthesis. The hydrazide group is a versatile handle for forming hydrazones and various heterocyclic systems, while the dimethylamino group can influence the molecule's polarity, solubility, and biological interactions.[2]

| Chemical and Physical Properties | |

| IUPAC Name | This compound |

| Molecular Formula | C4H11N3O |

| Molecular Weight | 117.15 g/mol |

| CAS Number | 55-85-6 |

| Canonical SMILES | CN(C)CC(=O)NN |

Table 1: Key chemical and physical properties of this compound.[1]

The hydrazide functional group is a cornerstone in medicinal chemistry, known for its ability to serve as a precursor to a wide array of bioactive molecules.[3] The reactivity of the terminal amine in the hydrazide allows for condensation reactions with aldehydes and ketones to form stable hydrazone linkages (-NH-N=CH-). This reaction is a fundamental step in the synthesis of numerous compounds with therapeutic potential.

The Role of this compound in Antimicrobial Drug Discovery

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents.[4] Hydrazide-hydrazone derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[4][5] The this compound scaffold serves as an excellent starting point for the synthesis of new antimicrobial candidates.

The general strategy involves the condensation of this compound with various aromatic or heterocyclic aldehydes to generate a library of hydrazones. The rationale behind this approach is that the resulting N-acylhydrazone scaffold is a known pharmacophore that can interact with various biological targets in microbial cells.[6] The substituents on the aromatic ring can be systematically varied to optimize the antimicrobial potency and spectrum of activity.

Workflow for Synthesis and Evaluation of Antimicrobial Hydrazones

Caption: Synthetic and evaluation workflow for novel antimicrobial agents derived from this compound.

Exemplary Protocol: Synthesis of N'-benzylidene-2-(dimethylamino)acetohydrazide

This protocol describes a general method for the synthesis of a hydrazone derivative from this compound.

Materials:

-

This compound

-

Benzaldehyde (or other suitable aldehyde/ketone)

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 1 equivalent of this compound in a minimal amount of ethanol in a round-bottom flask.

-

Add 1 equivalent of benzaldehyde to the solution.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially evaporated, or the product can be precipitated by adding cold water.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.

-

Characterize the final product using techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Antimicrobial Activity Data of Related Hydrazone Derivatives

While specific data for derivatives of this compound is not extensively available in the provided results, the following table illustrates the typical antimicrobial efficacy of related hydrazide-hydrazone compounds against various pathogens.

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |

| Hydrazide-Hydrazone 5 & 6 | Streptococcus pneumoniae | 0.49 | Ampicillin | 0.98 | [4] |

| Hydrazide-Hydrazone 8 & 9 | Bacillus subtilis ATCC 6633 | < 1 | Nitrofurantoin | 3.91 | [4] |

| Indol-2-one derivative 21 | Bacillus subtilis | Lower than Tetracycline | Tetracycline | - | [4] |

| Indol-2-one derivative 21 | Staphylococcus aureus | Lower than Tetracycline | Tetracycline | - | [4] |

Table 2: Comparative antimicrobial activity of hydrazide-hydrazone derivatives.[4]

Application in the Development of Anticancer Agents

The quest for more effective and less toxic anticancer drugs is a major focus of modern medicinal chemistry. Hydrazide and hydrazone scaffolds have demonstrated significant potential as anticancer agents, acting through various mechanisms such as apoptosis induction and cell cycle arrest.[6][7] The this compound core can be elaborated to produce novel compounds with potent cytotoxic activity against various cancer cell lines.

Derivatives of this compound can be designed to target specific pathways involved in cancer progression. The N-acylhydrazone moiety is a key pharmacophore that can be modified to enhance binding affinity to target proteins.[6]

Logical Flow for Anticancer Drug Development

Caption: A logical workflow for the development of anticancer agents from a this compound scaffold.

Cytotoxicity of Related Hydrazide Derivatives Against Cancer Cell Lines

The following table presents the cytotoxic activity of novel hydrazide derivatives against a colon carcinoma cell line, demonstrating the potential of this class of compounds as anticancer agents.

| Compound | IC50 (µM) against HCT-116 Cell Line |

| Compound 11 | 2.5 ± 0.81 |

| Compound 5b | 3.2 ± 1.1 |

| Compound 13 | 3.7 ± 1.0 |

| Cisplatin (Reference Drug) | 2.43 ± 1.1 |

Table 3: In vitro cytotoxic effect of synthesized hydrazide derivatives against the HCT-116 colon cancer cell line.[8]

Broader Synthetic Utility

Beyond its direct application in generating bioactive hydrazones, this compound is a valuable intermediate in the synthesis of various heterocyclic compounds. The hydrazide moiety can participate in cyclization reactions to form five- and six-membered rings such as oxadiazoles, pyrazoles, and triazoles.[9] These heterocyclic systems are privileged structures in medicinal chemistry, frequently found in approved drugs.[3]

For instance, this compound can be a precursor for the synthesis of novel 1,3,4-oxadiazole derivatives, which are known to possess a wide range of pharmacological activities.[9]

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in contemporary research, particularly in the field of drug discovery. Its straightforward derivatization into hydrazones and various heterocyclic systems allows for the rapid generation of diverse chemical libraries for biological screening. The demonstrated potential of its derivatives as potent antimicrobial and anticancer agents underscores the importance of this scaffold in the development of new therapeutics. Future research will likely focus on the synthesis of more complex and targeted derivatives, leveraging computational tools for rational drug design to optimize their pharmacological profiles. The continued exploration of the rich chemistry of this compound holds significant promise for addressing unmet medical needs.

References

- 1. This compound | C4H11N3O | CID 68319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chemijournal.com [chemijournal.com]

A Comprehensive Technical Guide to the Safe Handling of 2-(Dimethylamino)acetohydrazide for Laboratory Professionals

This guide provides an in-depth technical overview of the safety protocols and handling precautions for 2-(Dimethylamino)acetohydrazide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to offer a framework for risk assessment and management rooted in the chemical's intrinsic properties and the broader context of handling hydrazide derivatives.

Compound Profile and Hazard Identification

This compound is a hydrazide derivative utilized in various chemical syntheses, including pharmaceutical and agricultural research.[1][2][3] Its molecular structure, containing a hydrazide moiety and a tertiary amine, dictates its reactivity and toxicological profile. Understanding this profile is the foundational step in establishing safe laboratory practices.

Physicochemical and Identifier Data

A clear identification of the substance is critical for ensuring that safety measures are applied to the correct material.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | N,N-Dimethylglycinehydrazide, Dimethylamino-acetic acid hydrazide | [4] |

| CAS Number | 55-85-6 | [4] |

| Molecular Formula | C₄H₁₁N₃O | [4] |

| Molecular Weight | 117.15 g/mol | [4] |

| Appearance | Solid (form) |

GHS Hazard Classification and Analysis

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. For this compound, the classifications point to significant health risks upon exposure.[4]

-

Acute Toxicity (Oral, Dermal, Inhalation): The compound is classified as "Harmful if swallowed, in contact with skin, or if inhaled" (Acute Tox. 4).[4] This necessitates controls to prevent ingestion, skin contact, and aerosol generation.

-

Skin Corrosion/Irritation: It is designated as causing "severe skin burns and eye damage" (Skin Corr. 1B).[4] This is a primary hazard, indicating the material can cause irreversible tissue damage on contact. The causality lies in the reactive nature of the hydrazide group, which can react with proteins and lipids in the skin.

-

Respiratory Irritation: The compound "May cause respiratory irritation" (STOT SE 3).[4] Inhalation of dust or aerosols can lead to irritation of the respiratory tract.

The Core of Safe Handling: A Risk-Based Approach

Simply knowing the hazards is insufficient. A robust safety protocol is a self-validating system built on a continuous cycle of risk assessment and control implementation. The causality behind every procedural step must be understood to ensure compliance and safety.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and transfers, must be conducted inside a certified chemical fume hood.[5][6] This is non-negotiable. The hood contains vapors and dust, preventing inhalation exposure.[6]

-

Ventilation: The laboratory must have adequate general exhaust ventilation to ensure low background concentrations of any potential fugitive emissions.[8]

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[9][10][11]

Administrative Controls: Defining Safe Work Practices

These are the protocols and procedures established by the institution to minimize risk.

-

Designated Work Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.[5]

-

Standard Operating Procedure (SOP): A detailed, lab-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before commencing work.[6][12]

-

Waste Management: Hydrazine-containing waste is considered hazardous.[5][12] It must be collected in a dedicated, clearly labeled, and sealed hazardous waste container, separate from other waste streams.[12]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. Its selection is dictated by the identified hazards of skin corrosion and toxicity.

-

Hand Protection: Wear nitrile or neoprene gloves.[6][11] Given the corrosive nature, double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.

-

Eye Protection: ANSI Z87.1-compliant safety goggles that provide a complete seal around the eyes are mandatory.[5] A face shield should be worn over the goggles when there is a significant risk of splashing.[6][11]

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[5][11]

The following diagram illustrates the logical workflow for selecting appropriate controls.

Caption: Diagram 1: Risk Control Hierarchy Workflow

Experimental Protocols: Step-by-Step Methodologies

Adherence to detailed protocols is essential for reproducibility and safety.

Protocol for Weighing and Preparing a Stock Solution

This protocol is designed to minimize aerosolization and exposure.

-

Preparation: Don all required PPE (double gloves, safety goggles, face shield, lab coat).

-

Designate Area: Place a plastic-backed absorbent pad on the work surface inside the chemical fume hood.

-

Tare Balance: Place a weighing vessel on the analytical balance inside the hood and tare it.

-

Aliquot Transfer: Carefully transfer the required amount of solid this compound to the weighing vessel using a clean spatula. Keep the container opening away from your breathing zone.

-

Close Container: Immediately and securely close the primary container of the chemical.

-

Dissolution: Add the solvent to the weighing vessel containing the compound. Ensure the vessel is capped or covered during dissolution if agitation is required.

-

Transfer: Transfer the resulting solution to a final, labeled storage vessel.

-

Decontamination: Wipe down the spatula, weighing vessel, and any affected surfaces with an appropriate decontaminating solution (e.g., 70% ethanol), followed by soap and water.

-

Waste Disposal: Dispose of the absorbent pad and any contaminated disposable materials (e.g., weighing paper, pipette tips) into the designated hazardous waste container.

-

Doff PPE: Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly.

Storage and Incompatibility

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] The storage location should be a designated area for toxic and corrosive materials.

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[10][13] Hydrazine and its derivatives can react violently with oxidizers.[13]

Emergency Procedures: A Self-Validating Response System

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

| Exposure Route | Action | Rationale |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12] | Dilution and removal of the corrosive agent is critical to stop tissue damage. Medical evaluation is necessary due to the chemical's toxicity. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9] | Rapid and thorough irrigation is essential to prevent permanent eye damage. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][9] | Removes the individual from the contaminated atmosphere. Medical intervention may be needed to support respiratory function. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][14] | Inducing vomiting can cause further damage to the esophagus. Immediate medical care is required to manage systemic toxicity. |

Spill Response Protocol

A clear, logical procedure ensures that spills are managed safely and effectively.

Caption: Diagram 2: Spill Response Decision Tree

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. This compound | C4H11N3O | CID 68319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ehs.ucsb.edu [ehs.ucsb.edu]

- 6. ehs.unm.edu [ehs.unm.edu]

- 7. HYDRAZINE | Occupational Safety and Health Administration [osha.gov]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 12. artscimedia.case.edu [artscimedia.case.edu]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. assets.thermofisher.com [assets.thermofisher.com]

Discovery and history of Girard's Reagents in analytical chemistry

An In-Depth Technical Guide to Girard's Reagents in Analytical Chemistry

Authored by: A Senior Application Scientist

Introduction: The Challenge of the Invisible Analyte

In the landscape of analytical chemistry, particularly within pharmaceutical and clinical research, scientists are often confronted with the challenge of detecting and quantifying molecules that are present in minute quantities and possess physicochemical properties that make them difficult to analyze. Steroids and other carbonyl-containing compounds are a prime example. These molecules often exhibit poor ionization efficiency in mass spectrometry, the benchmark for sensitive and specific quantification, rendering them nearly invisible in complex biological matrices. This guide delves into a classic, yet profoundly relevant, chemical tool that transformed this challenge into a routine analytical task: Girard's Reagents. We will explore the history of their discovery, the underlying chemical principles, and their robust application in modern analytical workflows, providing field-proven insights for researchers, scientists, and drug development professionals.

The Genesis of a Solution: Discovery and Historical Context

The story of Girard's Reagents begins in the 1930s with the French chemist André Girard at Roussel Laboratories in France.[1] At the time, the burgeoning field of steroid chemistry faced a significant hurdle: the efficient extraction and isolation of steroid hormones from animal-derived materials like glands and bile.[1] These target molecules were present in low concentrations amidst a complex mixture of fats and other lipids.

Girard's genius was in designing a novel class of reagents that could selectively "tag" and separate ketones and aldehydes. He developed a family of hydrazine derivatives containing a quaternary ammonium group.[2][3][4] This dual-functionality was the key:

-

The hydrazine group (-NHNH₂) reacts specifically with the carbonyl group (C=O) of a ketone or aldehyde.

-

The quaternary ammonium group imparts a permanent positive charge, rendering the resulting derivative highly water-soluble.

This clever design allowed for a simple yet effective separation strategy. After reacting a crude extract with a Girard's Reagent, the water-soluble steroid derivatives could be easily separated from the non-ketonic, water-insoluble lipids through liquid-liquid extraction. Subsequently, the reaction could be reversed by hydrolysis to recover the purified steroid. This breakthrough was instrumental in the commercial production of progesterone and other steroid hormones, and even played a role in the work of Nobel laureate Tadeus Reichstein by enabling the extraction of corticoids.[1]

Chemical Principles and Reaction Mechanism

The two most prominent members of this class are Girard's Reagent T (GRT), which contains a trimethylammonium group, and Girard's Reagent P (GRP), which features a pyridinium ring.[2][3]

| Reagent Name | Structure | Quaternary Group |

| Girard's Reagent T | (Carboxymethyl)trimethylammonium chloride hydrazide | Trimethylammonium |

| Girard's Reagent P | (Carboxymethyl)pyridinium chloride hydrazide | Pyridinium |

The core of their utility lies in the nucleophilic addition reaction between the hydrazine nitrogen and the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction, typically catalyzed by a weak acid, forms a stable hydrazone derivative.

The significance of the quaternary ammonium group cannot be overstated. It confers a permanent, localized positive charge on the derivative, a process now often referred to as "charge-tagging".[2][5][6] This feature is the primary reason for the reagents' enduring importance in the age of mass spectrometry.

Core Application: Revolutionizing Steroid Analysis via Mass Spectrometry

While initially developed for purification, Girard's Reagents have found a powerful second life in modern bioanalysis, specifically in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Overcoming Poor Ionization

Many steroids are notoriously difficult to analyze with electrospray ionization (ESI), the most common ionization source for LC-MS.[7] Their nonpolar nature results in low proton affinity and, consequently, poor ionization efficiency and weak signals. Girard derivatization elegantly solves this problem. By attaching a permanent positive charge to the analyte, the ESI process is no longer dependent on the analyte's intrinsic ability to accept a proton. This "charge-tagging" dramatically enhances the ionization efficiency, leading to signal enhancements of one to two orders of magnitude and significantly lower limits of detection.[5][8]

Enhancing Selectivity and Specificity

In tandem mass spectrometry (MS/MS), a precursor ion is selected and fragmented to produce characteristic product ions, which are then detected. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity. The Girard derivatives are ideal for MS/MS analysis. Upon fragmentation, they undergo a characteristic neutral loss of the quaternary amine moiety (e.g., trimethylamine for GRT or pyridine for GRP).[2] This predictable fragmentation pathway provides a highly specific and intense mass transition for quantification, reducing chemical noise and improving assay robustness.[2]

Field-Proven Methodologies & Protocols

The true value of a technique lies in its practical application. Girard derivatization is a robust and rapid reaction, often reaching completion in minutes.[5][7] The following is a generalized, self-validating protocol for the derivatization of ketosteroids in a serum sample, synthesized from methodologies reported in peer-reviewed literature.[7][9]

Detailed Experimental Protocol: Derivatization of Androgens in Human Serum

Objective: To derivatize testosterone (T), androstenedione (AD), and dehydroepiandrosterone (DHEA) in human serum for LC-MS/MS analysis.

1. Reagent Preparation:

-

Girard's Reagent P (GRP) Solution: Prepare a 1 mg/mL solution of GRP in HPLC-grade water.[7]

-

Internal Standard (IS) Solution: Prepare a solution containing stable isotope-labeled standards (e.g., [¹³C₃]-Testosterone, [¹³C₃]-Androstenedione, [²H₅]-DHEA) in methanol at appropriate concentrations.[7][9]

-

Reaction Solvent: A mixture of methanol and glacial acetic acid is commonly used.

2. Sample Preparation & Extraction:

-

To 100 µL of serum sample, add 20 µL of the IS solution.[9] Vortex to mix.

-

Perform a liquid-liquid extraction (LLE) with a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE) to extract the steroids from the serum matrix.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

3. Derivatization Reaction:

-

Reconstitute the dried extract in a suitable solvent mixture (e.g., 50 µL of methanol:acetic acid 95:5 v/v).

-

Seal the vial and incubate at 60°C for 10-30 minutes.[7] The reaction is rapid, but incubation ensures it goes to completion.

-

After incubation, evaporate the sample to dryness under nitrogen to remove the reaction solvent.

4. Final Sample Preparation for Injection:

-

Reconstitute the final dried residue in 100 µL of the initial mobile phase for LC-MS analysis (e.g., 50:50 methanol:water).[7]

-

Vortex thoroughly and transfer to an autosampler vial.

-

Inject a portion (e.g., 10 µL) into the LC-MS/MS system.

Summary of Typical Reaction Conditions

| Analyte(s) | Reagent | Solvent | Temperature | Time | Reference |

| Testosterone, DHEA, Androstenedione | Girard P | Water/Methanol | 60°C | 10 min | [7] |

| Spironolactone & Metabolites | Girard P | Methanol/Water | Ambient | Minutes | [5] |

| Ecdysteroids | Girard T | 15% Methanol, Acetic Acid | 85°C | 4 h | [2] |

| Endogenous Anabolic Steroid Esters | Girard P | Methanol/Acetic Acid | 60°C | 30 min | [10] |

Scientific Integrity: A Self-Validating System

The trustworthiness of an analytical method using Girard's Reagents is established through rigorous validation.

-

Specificity: The reaction's specificity for carbonyl groups is a primary advantage. In LC-MS/MS, specificity is further confirmed by monitoring a specific precursor-to-product ion transition and ensuring the analyte's retention time matches that of a known standard.

-

Sensitivity and Linearity: Derivatization dramatically improves the limit of detection (LOD).[8][10] Method validation involves establishing a linear range of response by analyzing calibration standards across a range of concentrations.

-

Precision and Accuracy: Intra- and inter-day precision and accuracy are assessed by repeatedly analyzing quality control samples at different concentrations to ensure the method is reproducible and reliable.[10]

-

Chromatographic Confirmation: The reaction of Girard's Reagents with asymmetrical ketones can produce a mixture of E/Z geometric isomers. These isomers are often resolved chromatographically, appearing as two distinct peaks.[2] While this can complicate quantification if not handled properly (by integrating both peaks), the presence of this characteristic peak pair provides an additional layer of confidence in analyte identification.

-

Robust Quantification: The use of a co-extracted stable isotope-labeled internal standard for each analyte is critical.[9] This standard experiences the same extraction inefficiency, derivatization variability, and matrix effects as the endogenous analyte, allowing for highly accurate and precise quantification.

Conclusion: An Enduring Legacy in Chemical Analysis

From its origins as a tool for bulk chemical purification to its modern role as a sensitivity-enhancing agent in high-tech mass spectrometry, Girard's Reagents are a testament to elegant chemical design. André Girard's invention provided a foundational technique that enabled the growth of the steroid industry and continues to empower scientists in diverse fields such as clinical diagnostics, pharmaceutical drug metabolism studies, and anti-doping analysis.[1][11] The principles of targeting a specific functional group to impart a desirable analytical property—in this case, a permanent charge for enhanced MS detection—remain a cornerstone of modern analytical strategy. The continued development of modified Girard-type reagents further underscores the power and adaptability of this nearly century-old chemical reaction, ensuring its relevance for the next generation of analytical challenges.[12]

References

- 1. André Girard (chimiste) — Wikipédia [fr.wikipedia.org]

- 2. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. merriam-webster.com [merriam-webster.com]

- 5. med.upenn.edu [med.upenn.edu]

- 6. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]

- 10. Detection of 20 endogenous anabolic steroid esters with Girard's Reagent P derivatization in dried blood spots using UPLC-Q-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-(Dimethylamino)acetohydrazide: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-(dimethylamino)acetohydrazide, a molecule of interest in pharmaceutical and chemical research. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating established spectroscopic principles with data from analogous structures, this guide serves as an essential resource for researchers, scientists, and professionals in drug development for the unequivocal identification and characterization of this compound. The methodologies detailed herein are designed to ensure analytical rigor and data reproducibility.

Introduction

This compound is a carbohydrazide compound featuring a dimethylamino functional group.[1] Its structure suggests potential applications as a building block in the synthesis of more complex molecules, including those with biological activity. Accurate structural elucidation and purity assessment are paramount in any research and development endeavor. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this, providing detailed information about the molecular structure, functional groups, and molecular weight. This guide presents a detailed analysis of the expected spectroscopic data for this compound and outlines the experimental protocols for their acquisition.

Molecular Structure and Key Features

The structural formula of this compound is C₄H₁₁N₃O.[1] Key structural features that will be interrogated by spectroscopic methods include the dimethylamino group, the methylene bridge, the amide carbonyl group, and the hydrazide moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical as labile protons (N-H) may exchange with deuterium in D₂O.[2]

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable reference for the chosen solvent, for accurate chemical shift referencing.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse width and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals:

-

-N(CH₃)₂ (Dimethylamino group): A singlet integrating to six protons. The chemical shift is anticipated in the range of δ 2.2-2.8 ppm.

-

-CH₂- (Methylene group): A singlet integrating to two protons, expected to appear between δ 3.0-3.5 ppm. Its proximity to the electron-withdrawing carbonyl group will cause a downfield shift.

-

-NHNH₂ (Hydrazide group): The protons on the nitrogen atoms are labile and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They may appear as broad singlets. In a non-exchanging solvent like DMSO-d₆, one might observe separate signals for the -NH and -NH₂ protons.

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show three signals corresponding to the three distinct carbon environments in the molecule:

-

-N(CH₃)₂ (Dimethylamino group): A signal for the two equivalent methyl carbons, expected in the region of δ 40-50 ppm.

-

-CH₂- (Methylene group): The methylene carbon signal is anticipated between δ 55-65 ppm.

-

C=O (Carbonyl group): The carbonyl carbon of the amide is expected to resonate significantly downfield, typically in the range of δ 170-180 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its key functional groups.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Thin Film: If the sample is a liquid or can be melted at a low temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

IR Spectral Analysis (Predicted)

The following are the key absorption bands expected in the IR spectrum of this compound:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3350-3150 | N-H stretching (asymmetric and symmetric) | Hydrazide (-NHNH₂) |

| 2950-2800 | C-H stretching | Methyl and Methylene |

| 1680-1630 | C=O stretching (Amide I) | Carbonyl |

| 1650-1550 | N-H bending | Hydrazide (-NHNH₂) |

| 1250-1020 | C-N stretching | Dimethylamino & Amide |

The N-H stretching bands of the hydrazide group are often broad due to hydrogen bonding.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

Sample Introduction and Ionization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile and thermally stable compounds. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer. Electron Ionization (EI) is a common ionization technique for GC-MS.

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and non-volatile molecules. The sample is dissolved in a suitable solvent and infused directly into the mass spectrometer or introduced via liquid chromatography (LC-MS).

Data Acquisition:

-

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

-

Parameters: For EI, a standard electron energy of 70 eV is typically used. For ESI, the voltages of the capillary and cone are optimized to achieve good ionization and fragmentation.

Mass Spectral Analysis (Predicted)

-

Molecular Ion (M⁺): The molecular weight of this compound is 117.15 g/mol .[1] In EI-MS, a molecular ion peak at m/z 117 would be expected. In ESI-MS, the protonated molecule [M+H]⁺ at m/z 118 would likely be observed in positive ion mode.[5]

-

Key Fragmentation Patterns (EI): The fragmentation of the molecular ion can provide structural information. Some plausible fragment ions include:

-

m/z 58: A prominent peak resulting from the alpha-cleavage of the C-C bond adjacent to the dimethylamino group, forming the stable [CH₂=N(CH₃)₂]⁺ ion.

-

m/z 42, 44: These smaller fragments could arise from further fragmentation.[1]

-

Summary of Spectroscopic Data

| Technique | Feature | Predicted Observation |

| ¹H NMR | Chemical Shifts (δ, ppm) | ~2.2-2.8 (s, 6H), ~3.0-3.5 (s, 2H), variable (br s, 3H) |

| ¹³C NMR | Chemical Shifts (δ, ppm) | ~40-50, ~55-65, ~170-180 |

| IR | Key Absorptions (cm⁻¹) | 3350-3150 (N-H), 2950-2800 (C-H), 1680-1630 (C=O) |

| MS (EI) | m/z (relative intensity) | 117 (M⁺), 58 (base peak), 44, 42 |

| MS (ESI) | m/z | 118 ([M+H]⁺) |

Visualization of Molecular Structure and Fragmentation

Molecular Structure

Caption: Ball-and-stick model of this compound.

Mass Spectrometry Fragmentation Workflow

Caption: Proposed EI mass spectrometry fragmentation of this compound.

Conclusion

The spectroscopic data presented in this guide, based on established principles and analysis of related compounds, provides a robust framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a detailed fingerprint of the molecule. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental for any scientific investigation involving this compound. This guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and application of this compound.

References

A Technical Guide to the Medicinal Chemistry of Hydrazide Derivatives: From Synthesis to Therapeutic Frontiers

Abstract

The hydrazide and hydrazone moieties (-CONHNH₂ and -CONHN=CH-, respectively) represent a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1][2] This is largely due to the reactive yet stable nature of the azomethine group (–NH–N=CH–), which is crucial for interacting with various biological targets.[3][4] The synthetic tractability of hydrazides allows for the facile generation of large libraries of derivatives, enabling extensive structure-activity relationship (SAR) studies.[5][6] This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and diverse therapeutic applications of hydrazide derivatives, with a focus on their roles as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. We will explore the causality behind experimental designs, present validated protocols, and synthesize data to offer field-proven insights for drug development professionals.

The Hydrazide Scaffold: A Privileged Structure in Drug Discovery

Hydrazides are derivatives of carboxylic acids where the hydroxyl group is replaced by a hydrazine residue. The subsequent condensation of a hydrazide with an aldehyde or ketone yields a hydrazide-hydrazone, a structure that forms the backbone of countless biologically active compounds.[1][7] This scaffold's significance stems from several key properties:

-

Synthetic Accessibility : The primary route to synthesize hydrazide-hydrazones is a straightforward condensation reaction between carboxylic acid hydrazides and various carbonyl compounds (aldehydes or ketones), often catalyzed by a few drops of acid and heated in a solvent like ethanol.[3][8] This simplicity allows for rapid diversification of molecular structures.

-

Structural Rigidity and Flexibility : The hydrazone linker provides a degree of conformational restriction, which can be crucial for specific receptor binding, while also allowing for enough flexibility to accommodate different active sites.

-

Chelating Properties : The hydrazide-hydrazone moiety can form stable complexes with various transition metal ions, a property that can enhance biological activity.[9]

-

Hydrogen Bonding Capability : The presence of N-H and C=O groups allows for critical hydrogen bond donor and acceptor interactions within biological targets, which is a fundamental aspect of drug-receptor binding.[4]

General Synthesis Pathway

The fundamental synthesis of hydrazide-hydrazones is a two-step process starting from a carboxylic acid ester, which is first converted to a hydrazide and then condensed with a carbonyl compound.

Caption: General two-step synthesis of hydrazide-hydrazone derivatives.

Antimicrobial Applications: A Multi-Front War

Hydrazide derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and notably, antitubercular effects.[1][10] This versatility makes them a critical area of research in the face of rising antimicrobial resistance.

Antitubercular Activity: The Isoniazid Legacy

The first major success of hydrazide chemistry was the discovery of Isoniazid (Isonicotinic acid hydrazide, INH), a cornerstone of first-line tuberculosis treatment.[11][12] Its mechanism provides a classic example of a prodrug activated within the pathogen.

Mechanism of Action: Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[8] Once activated, it covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase-II (FAS-II) system.[13] This inhibition blocks the synthesis of mycolic acid, a unique and critical component of the mycobacterial cell wall, leading to cell lysis.[8][13] The success of INH has inspired the development of numerous other hydrazide-hydrazones targeting Mycobacterium tuberculosis, with many showing potent activity against drug-resistant strains.[11][14][15]

Caption: Mechanism of action for the antitubercular drug Isoniazid.

General Antibacterial and Antifungal Activity

Beyond tuberculosis, hydrazide-hydrazones have demonstrated significant activity against a wide range of Gram-positive and Gram-negative bacteria and fungal pathogens.[1][10]

Mechanisms of Action: The mechanisms are diverse and depend on the specific molecular structure. Reported mechanisms include:

-

Inhibition of DNA Gyrase : Prevents bacterial DNA replication and repair.[8][16]

-

Inhibition of Peptidoglycan Biosynthesis : Some derivatives inhibit enzymes like MurB, disrupting the formation of the bacterial cell wall, a mechanism distinct from that of Isoniazid.[8]

-

Cell Membrane Disruption : The lipophilic character of certain hydrazones allows them to interfere with the integrity of the microbial cell membrane.[8]

Quantitative Data Summary: Antimicrobial Activity

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Nicotinic Acid Hydrazones | P. aeruginosa | 0.19 - 0.22 | [1] |

| Cholic Acid Hydrazones | E. coli | 3.91 - 7.81 | [1] |

| Imidazole Hydrazones | S. epidermidis | 4 | [1] |

| Isonicotinic Acid Hydrazones | S. aureus | 1.95 - 7.81 | [10] |

| 1,3,4-Oxadiazole Hydrazides | M. tuberculosis H37Rv | 4 | [15] |

Anticancer Applications: Targeting Proliferation and Survival

The hydrazide-hydrazone scaffold is a promising pharmacophore in oncology, with derivatives showing potent cytotoxic effects against various cancer cell lines.[17][18][19]

Mechanisms of Action: The anticancer activity of hydrazide derivatives is often multifactorial, targeting key cancer hallmarks:

-

Apoptosis Induction : Many hydrazones trigger programmed cell death. For instance, certain derivatives have been shown to increase the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.[20]

-

Cell Cycle Arrest : Compounds can halt the proliferation of cancer cells at specific checkpoints, such as the G2/M or G0/G1 phase, preventing them from dividing.[21]

-

Enzyme Inhibition : They can act as inhibitors of crucial enzymes in cancer signaling pathways, such as histone deacetylases (HDACs) or kinases.[18]

One study synthesized a series of hydrazide-hydrazone derivatives and evaluated their activity against prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines.[20] A derivative featuring a pyrrole ring (compound 3h ) was identified as particularly potent, with IC₅₀ values in the low micromolar range, and was shown to induce apoptosis.[20]

Quantitative Data Summary: Anticancer Activity (IC₅₀ µM)

| Compound ID | PC-3 (Prostate) | MCF-7 (Breast) | HT-29 (Colon) | Reference |

| 3h (with pyrrole ring) | 1.32 | 2.99 | 1.71 | [20] |

| Paclitaxel (Standard) | - | - | - | [20] |

Anti-inflammatory and Anticonvulsant Applications

Anti-inflammatory Potential

Hydrazone derivatives have been extensively investigated as anti-inflammatory agents.[4][22][23] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[24] The structural features of hydrazones, including their hydrogen bonding capacity and ability to adopt specific conformations, make them suitable for interacting with the active sites of these enzymes.[4] For example, nicotinic acid hydrazides substituted with nitro groups have shown promising anti-inflammatory activity in carrageenan-induced paw edema models.[4][23]

Anticonvulsant Activity

The search for new antiepileptic drugs (AEDs) with broader efficacy and fewer side effects is a major goal in medicinal chemistry.[7][25] The hydrazide-hydrazone scaffold, specifically the -CO-NHN=CH- pharmacophore, is a key feature in many compounds with potent anticonvulsant activity.[25][26] These compounds are often evaluated in standard animal models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[27] While the exact mechanisms can vary, they often involve modulation of voltage-gated ion channels or enhancement of GABAergic neurotransmission.[26] For instance, N¹-(4-chlorobenzylidene)nicotinohydrazide was found to be a highly potent anticonvulsant with a protective index significantly greater than the standard drug phenytoin.[7]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, protocols must be robust and reproducible. Here we detail the synthesis of a representative hydrazide-hydrazone and a standard antimicrobial susceptibility test.

Protocol: Synthesis of a Benzoylhydrazone Derivative

This protocol describes the condensation reaction to synthesize a representative hydrazide-hydrazone from benzohydrazide and 4-chlorobenzaldehyde.

Causality : The choice of an acid catalyst (glacial acetic acid) is critical to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier of the reaction while serving as an effective solvent for both reactants and the product.

Materials & Equipment :

-

Benzohydrazide (1 mmol, 136.15 mg)

-

4-chlorobenzaldehyde (1 mmol, 140.57 mg)

-

Absolute Ethanol (25 mL)

-

Glacial Acetic Acid (2-3 drops)

-

Round-bottom flask (50 mL) with reflux condenser

-

Magnetic stirrer with heating mantle

-

TLC plates (silica gel), beakers, filtration apparatus

Procedure :

-

Dissolution : Dissolve 1 mmol of benzohydrazide in 25 mL of absolute ethanol in the round-bottom flask with gentle stirring.

-

Addition of Carbonyl : Add 1 mmol of 4-chlorobenzaldehyde to the solution.

-

Catalysis : Add 2-3 drops of glacial acetic acid to the mixture.[8]

-

Reflux : Heat the reaction mixture to reflux (approx. 78°C) for 3-4 hours.[8]

-

Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of reactants and the appearance of a new product spot indicates completion.

-

Isolation : After completion, cool the mixture to room temperature and then in an ice bath. The solid product will precipitate.

-

Purification : Collect the precipitate by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry. Recrystallize from ethanol if further purification is needed.

Validation : The structure of the synthesized compound should be confirmed using spectral methods such as IR, ¹H-NMR, and Mass Spectrometry to validate its identity and purity.[3]

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC), a key metric for quantifying antimicrobial efficacy.

Causality : The principle of this assay is to find the lowest concentration of a drug that inhibits the visible growth of a microorganism. The serial two-fold dilution method ensures a logarithmic concentration gradient, allowing for precise determination of the MIC value. A positive control (no drug) validates that the bacteria can grow in the media, while a negative control (no bacteria) ensures the media is sterile.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Procedure :

-

Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to ~5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

-

Plating : Add 100 µL of sterile MHB to each well of a 96-well microtiter plate.

-

Serial Dilution : Add 100 µL of the compound stock solution to the first well and mix. Transfer 100 µL from the first well to the second, and repeat across the plate to create a two-fold dilution series. Discard the final 100 µL from the last well.

-

Inoculation : Add 10 µL of the bacterial inoculum to each well (except the negative control).

-

Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

-

Analysis : The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Outlook

Hydrazide derivatives have unequivocally established their place as a privileged scaffold in medicinal chemistry.[2][28] Their synthetic accessibility and diverse range of biological activities—spanning from antitubercular to anticancer and anti-inflammatory roles—ensure their continued relevance in drug discovery.[1][11][29] Future research will likely focus on the development of hybrid molecules that combine the hydrazide core with other pharmacophores to achieve synergistic effects and combat drug resistance.[22] Furthermore, a deeper understanding of their structure-activity relationships through computational modeling and advanced biological screening will pave the way for the rational design of next-generation hydrazide-based therapeutics with enhanced potency and selectivity.[15][30]

References

- 1. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 7. saspublishers.com [saspublishers.com]

- 8. benchchem.com [benchchem.com]

- 9. tpcj.org [tpcj.org]

- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thieme-connect.com [thieme-connect.com]

- 12. hygeiajournal.com [hygeiajournal.com]

- 13. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide-Hydrazone and Thiadiazole Derivatives Targeting InhA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 15. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - ProQuest [proquest.com]

- 16. researchgate.net [researchgate.net]

- 17. Hydrazides/hydrazones as antimicrobial and anticancer agents in the new millennium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies [mdpi.com]

- 22. Synthesis and Anti-Inflammatory Activity of Hydrazide-Hydrazones Bearing Anacardic Acid and 1,2,3-Triazole Ring Based Hybrids – Oriental Journal of Chemistry [orientjchem.org]

- 23. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 30. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Principles of Carbonyl Derivatization in Mass Spectrometry

Intended Audience: Researchers, scientists, and drug development professionals engaged in the characterization and quantification of carbonyl-containing compounds.

Executive Summary: Overcoming the Analytical Challenge of Carbonyls

Carbonyl-containing compounds—aldehydes and ketones—are ubiquitous in biological, environmental, and pharmaceutical systems. They are key intermediates in metabolic pathways, indicators of oxidative stress, and often represent critical quality attributes or degradation products in drug formulations.[1][2] Despite their importance, the direct analysis of these molecules by mass spectrometry (MS), particularly when coupled with liquid chromatography and electrospray ionization (LC-ESI-MS), presents significant analytical hurdles.

Many carbonyl metabolites exhibit low ionization efficiency due to the neutral nature of the carbonyl group, poor retention in reversed-phase liquid chromatography (RPLC) due to high polarity, and chemical instability.[3][4][5] Chemical derivatization provides a robust and elegant solution, transforming these analytically challenging molecules into species with superior chromatographic and mass spectrometric properties. This guide elucidates the fundamental principles behind this strategy, explains the causality of experimental choices, and provides actionable protocols for its successful implementation.

The "Why": Core Benefits of Carbonyl Derivatization

The primary goal of derivatization in mass spectrometry is to modify the chemical structure of an analyte to improve its analytical characteristics.[6] For carbonyl compounds, this translates into three main advantages:

-

Enhanced Ionization Efficiency: The most critical improvement is the dramatic increase in signal intensity. Derivatization reagents are designed to introduce a moiety that is readily ionizable, such as a group with high proton affinity or, ideally, a permanently charged group.[7][8][9] This chemical "tagging" converts a neutral, poorly-ionizing analyte into a highly detectable derivative, significantly lowering limits of detection.[4]

-

Improved Chromatographic Separation: Many small carbonyls are highly polar and show poor retention on standard RPLC columns. Derivatization can increase the hydrophobicity of the analyte, leading to better retention, improved peak shape, and enhanced separation from matrix components and isomers.[3][10]

-

Controlled and Informative Fragmentation: Derivatization can introduce a "charge-remote" fragmentation site or a predictable fragmentation pathway.[6] This is invaluable for structural elucidation and for developing highly specific and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods in tandem mass spectrometry (MS/MS).[11]

The logical relationship between derivatization and these analytical improvements is visualized below.

Caption: Logical flow from native analyte properties to improved analytical characteristics via chemical derivatization.

The "How": The Chemistry of Hydrazone and Oxime Formation

The vast majority of carbonyl derivatization strategies are based on the nucleophilic addition-elimination reaction between the electrophilic carbonyl carbon and a nucleophilic nitrogen atom from the derivatizing reagent. The most common classes of reagents are hydrazines and hydroxylamines.

-

Hydrazine-based Reagents: React with aldehydes and ketones to form stable hydrazones. This reaction is acid-catalyzed.[12][13]

-

Hydroxylamine-based Reagents: React with carbonyls to form oximes.[3][4]

The general mechanism involves a two-step process: nucleophilic attack on the carbonyl carbon, followed by the elimination of a water molecule to form a stable C=N double bond.

Caption: General mechanism for hydrazone formation from a carbonyl and a hydrazine-based tagging reagent.

Causality in Practice - The Importance of pH Control: The reaction is acid-catalyzed because protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. However, excessive acid is detrimental. If the pH is too low, the nucleophilic nitrogen of the hydrazine reagent will be protonated (e.g., to R-NH3+), rendering it non-nucleophilic and stopping the reaction. Therefore, optimal derivatization occurs under weakly acidic conditions, typically pH 4-6, which represents a critical balance between activating the carbonyl and preserving the nucleophilicity of the derivatizing agent.[13]

The Toolkit: Key Derivatizing Agents and Their Properties

The choice of derivatizing agent is dictated by the analytical goal, the nature of the analyte, and the instrumental platform.

| Reagent Class | Example(s) | Key Feature(s) | Primary Application |

| Hydrazines | 2,4-Dinitrophenylhydrazine (DNPH) | Adds a strong chromophore for UV detection; enhances ionization. | Broad-spectrum analysis of aldehydes and ketones in environmental and industrial samples.[12][14] |

| Hydrazides (Girard's Reagents) | Girard's Reagent T (GT), Girard's Reagent P (GP) | Contains a pre-formed, permanent quaternary ammonium positive charge. | Steroid and ketosteroid analysis; enhances ESI signal by 1-2 orders of magnitude.[9][15][16] |

| Hydroxylamines | O-(Aminooxy) reagents (e.g., QDA) | Forms stable oximes; can incorporate isotopic labels for quantification. | Quantitative metabolomics, particularly for stable isotope-resolved studies.[4][17] |

| Other Hydrazines | Dansylhydrazine, 3-Nitrophenylhydrazine (3-NPH) | Adds a fluorescent tag (Dansyl) or a readily ionizable group (3-NPH) for high sensitivity. | Targeted, high-sensitivity analysis in metabolomics and clinical chemistry.[3][18] |

Field-Proven Protocol: DNPH Derivatization for LC-MS Analysis

This protocol provides a self-validating workflow for the derivatization of aldehydes and ketones using 2,4-Dinitrophenylhydrazine (DNPH), a robust and widely used method.[12][19][20]

A. Reagent Preparation

-

DNPH Stock Solution (2 mg/mL):

-

Caution: Dry DNPH can be a shock-sensitive explosive. Always handle with appropriate personal protective equipment and store wetted with water or solvent.

-

Accurately weigh ~20 mg of DNPH into a 10 mL volumetric flask.

-

Dissolve and bring to volume with HPLC-grade acetonitrile. This solution may require gentle warming and sonication to fully dissolve.

-

-

Acid Catalyst (2 M HCl in Acetonitrile):

-

Carefully add concentrated HCl to acetonitrile. This step should be performed in a fume hood. This is a common catalyst, though phosphoric acid is also widely used.[21]

-

B. Derivatization Procedure

-

Sample Preparation: Prepare your sample (e.g., plasma extract, environmental water sample, dissolved drug product) in a suitable solvent, typically acetonitrile or a mixture of acetonitrile and water.

-

Reaction: In a 1.5 mL autosampler vial, combine:

-

500 µL of sample (or standard/blank).

-

50 µL of DNPH Stock Solution.

-

10 µL of Acid Catalyst.

-

-

Incubation: Vortex the vial briefly to mix. Incubate at room temperature for 60 minutes or at 40-60°C for 15-30 minutes to ensure complete reaction.[20] The formation of a yellow/orange color indicates the presence of DNPH-hydrazone derivatives.

-

Analysis: The sample is now ready for direct injection onto an LC-MS system.

C. Self-Validation and System Suitability

-

Blank Analysis: A reagent blank (substituting sample with pure solvent) should be run to identify any peaks originating from impurities in the DNPH reagent or solvents.

-

Positive Control: Derivatize a known standard mixture of carbonyls (e.g., formaldehyde, acetaldehyde, acetone) to confirm reaction efficiency and establish chromatographic retention times.[19]

-

Confirmation of Derivatization: In the mass spectrometer, the derivatized analyte will have an m/z corresponding to [M_carbonyl - 18 (loss of H₂O) + 198 (mass of DNPH)] + H⁺. Monitor for the disappearance of the native analyte signal (if detectable) and the appearance of the derivatized product signal to confirm reaction completion.

D. LC-MS Conditions (Example)

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A typical gradient would start at 40-50% B and increase to 95-100% B over 10-15 minutes.

-

Ionization Mode: ESI Negative or Positive. While positive mode is common, negative ESI can also provide excellent sensitivity for DNPH derivatives, yielding deprotonated molecules [M-H]⁻.[19][22]

-

MS Detection: Full scan to identify derivatives, followed by targeted MS/MS (MRM) for quantification. The nitro groups on the DNPH tag often lead to characteristic neutral losses.

Applications in Research and Drug Development

The ability to sensitively and specifically measure carbonyl compounds is critical across numerous scientific disciplines.

-

Metabolomics and Biomarker Discovery: Comprehensive profiling of carbonyl-containing metabolites ("carbonylomics") can reveal biomarkers for oxidative stress, metabolic disorders, and neurodegenerative diseases.[2][3]

-

Pharmaceutical Analysis: Quantifying aldehyde and ketone impurities or degradation products is essential for ensuring the stability, safety, and efficacy of drug products.[23] For example, formaldehyde is a known degradation product and potential carcinogen that must be monitored at trace levels.[24]

-

Environmental and Food Safety: Monitoring toxic aldehydes, such as formaldehyde and acrolein, in air, water, and food is crucial for public health and regulatory compliance.[22][25]

This workflow diagram illustrates a typical "carbonylomics" experiment in a biological context.

Caption: A standard experimental workflow for the analysis of carbonyl metabolites in biological samples.

Conclusion and Future Outlook

Chemical derivatization is an indispensable tool for the robust and sensitive analysis of carbonyl compounds by mass spectrometry. By chemically modifying the analyte to enhance its ionization efficiency, chromatographic behavior, and fragmentation predictability, researchers can overcome the inherent analytical challenges posed by this important class of molecules. The development of new derivatization reagents, including those with stable isotope labels for improved quantification and multiplexing capabilities, continues to expand the power of this technique.[3][5] As mass spectrometry instrumentation continues to advance in sensitivity and resolution, its synergy with intelligent chemical derivatization strategies will enable deeper insights into the complex roles of carbonyls in science and medicine.

References

- 1. "Identification and Quantification of Protein Carbonylation by Mass Spe" by Qingyuan Liu [scholarscompass.vcu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative profiling of carbonyl metabolites directly in crude biological extracts using Chemoselective Tagging and nanoESI-FTMS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. On‐tissue chemical derivatization in mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. med.upenn.edu [med.upenn.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids | MDPI [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative profiling of carbonyl metabolites directly in crude biological extracts using chemoselective tagging and nanoESI-FTMS - Analyst (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. lcms.cz [lcms.cz]

- 20. longdom.org [longdom.org]

- 21. mdpi.com [mdpi.com]

- 22. longdom.org [longdom.org]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. agilent.com [agilent.com]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Enhanced Detection of Ketosteroids using 2-(Dimethylamino)acetohydrazide Derivatization for LC-MS/MS Analysis

Audience: Researchers, scientists, and drug development professionals involved in steroid analysis.

Abstract The quantitative analysis of steroids in biological matrices is often hampered by their inherent low ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).[1][2][3] This application note presents a detailed protocol for the chemical derivatization of ketosteroids using 2-(Dimethylamino)acetohydrazide. This method, a form of "charge-tagging," introduces a permanently charged quaternary amine moiety onto the steroid molecule by reacting with its ketone group.[4][5] The resulting hydrazone derivative exhibits significantly enhanced ionization efficiency in positive-ion ESI-MS, leading to substantial improvements in detection sensitivity and enabling the quantification of low-abundance steroids.[5][6] This protocol provides a self-validating system, from sample extraction to final analysis, designed for robust and reproducible results in clinical and research settings.

Principle of the Method

Many critical steroid hormones, such as testosterone, progesterone, and cortisol, possess one or more ketone functional groups. These groups are ideal targets for chemical derivatization. This compound, a hydrazine-containing reagent, reacts with the carbonyl carbon of the ketone in an acidic environment. The reaction proceeds via a nucleophilic addition-elimination mechanism, forming a stable hydrazone and eliminating a molecule of water.

The key advantage of this derivatization is the incorporation of a dimethylamino group, which, under the acidic conditions of typical reverse-phase chromatography, becomes a permanently charged quaternary amine. This pre-charged tag ensures that the steroid derivative is readily ionized in the ESI source, dramatically increasing the signal response in the mass spectrometer.[4][5]

Caption: Chemical reaction scheme for steroid derivatization.

Materials and Reagents

| Item | Recommended Supplier/Grade | Notes |

| Steroid Standards | Sigma-Aldrich or equivalent | e.g., Testosterone, Progesterone, Cortisone, Androstenedione |

| Internal Standards (IS) | C/D/N Isotopes, Inc. or equivalent | Stable isotope-labeled versions of target steroids (e.g., ¹³C₃-Testosterone) |

| This compound | Sigma-Aldrich or equivalent | Also known as N,N-Dimethylglycinehydrazide.[7] |

| Methanol (MeOH) | LC-MS Grade | For reagent prep and sample reconstitution. |

| Acetonitrile (ACN) | LC-MS Grade | For mobile phase. |

| Methyl tert-butyl ether (MTBE) | HPLC Grade | For liquid-liquid extraction. |

| Acetic Acid, Glacial | ACS Grade or higher | To catalyze the derivatization reaction. |

| Formic Acid (FA) | LC-MS Grade | Mobile phase additive. |

| Water | Type I / 18.2 MΩ·cm | For mobile phase and sample prep. |

| Nitrogen Gas | High Purity | For solvent evaporation. |

| Solid Phase Extraction (SPE) Cartridges | Waters Oasis HLB or equivalent | Optional, for sample cleanup. |

Experimental Workflow

The overall process involves extracting the steroids from the biological matrix, performing the chemical derivatization, and finally analyzing the sample via LC-MS/MS. Each step is critical for achieving high sensitivity and reproducibility.

Caption: High-level overview of the experimental workflow.

Detailed Protocol

Part A: Steroid Extraction from Serum

This protocol is based on established liquid-liquid extraction (LLE) methods, which are effective for isolating steroids from a complex matrix like serum.[2]

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of serum sample, calibrator, or quality control sample.

-

Internal Standard Spiking: Add 20 µL of the internal standard working solution (containing appropriate concentrations of stable isotope-labeled steroids in methanol). Vortex briefly.

-

Extraction: Add 1 mL of MTBE to the tube.

-

Mixing: Cap the tube and vortex vigorously for 2 minutes. For optimal extraction, gently shake on a multi-tube vortexer for 10 minutes.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C. This will separate the aqueous layer (bottom) from the organic layer (top, containing steroids).

-

Collection: Carefully transfer the upper organic layer to a clean glass tube, taking care not to aspirate any of the lower aqueous phase.

-

Evaporation: Evaporate the MTBE to complete dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.

Part B: Derivatization with this compound

This step chemically modifies the extracted steroids to enhance their MS signal. The conditions are optimized to drive the reaction to completion.[2][6]

-

Reagent Preparation: Prepare a 1.0 mg/mL solution of this compound in methanol. This solution should be made fresh daily for best results.

-

Reaction Mixture Preparation: Prepare the derivatization solvent by mixing methanol and glacial acetic acid in a 95:5 (v/v) ratio.

-

Reconstitution: Add 100 µL of the derivatization solvent (Methanol/Acetic Acid) to the dried extract from Part A. Vortex for 30 seconds to ensure the steroids are fully dissolved.

-

Initiation: Add 20 µL of the 1.0 mg/mL this compound solution to the tube.

-

Incubation: Cap the tube tightly and incubate in a heating block or water bath at 60°C for 60 minutes.

-

Causality Insight: The acetic acid acts as a catalyst by protonating the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the hydrazide.[8] The heat provides the necessary activation energy to overcome the reaction barrier and ensure a high conversion rate within a reasonable timeframe.[2][6]

-

-

Final Evaporation: After incubation, cool the samples to room temperature and evaporate the solvent to dryness under a stream of nitrogen at 40°C.

Part C: Sample Preparation for LC-MS/MS Analysis

-

Reconstitution: Reconstitute the dried, derivatized sample in 100 µL of the initial LC mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

-

Final Mixing: Vortex for 30 seconds to ensure the derivatized steroids are fully dissolved.

-

Transfer: Transfer the solution to an autosampler vial for analysis.

LC-MS/MS Analysis Parameters

The following are suggested starting parameters. These must be optimized for the specific instrument and target analytes.

| Parameter | Suggested Condition |

| LC System | UPLC/UHPLC System (e.g., Waters Acquity, Thermo Vanquish) |

| Column | C18 reverse-phase, e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[6] |

| Column Temp | 45°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile (50:50, v/v)[6] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-10 µL |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Thermo TSQ) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

Expected Results and Discussion

Upon derivatization, the mass of the steroid will increase by the mass of the added reagent minus the mass of water (117.15 - 18.02 = 99.13 Da). The resulting hydrazone will be detected as a protonated molecular ion [M+H]⁺.

A key feature of these derivatives during tandem MS (MS/MS) is the facile neutral loss of the dimethylamine group or cleavage of the Girard moiety, which provides a highly specific and intense product ion for MRM quantification.[4]

Table of Expected Mass Transitions: